molecular formula C15H16N4O3S B2452855 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1234999-89-3

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2452855
CAS No.: 1234999-89-3
M. Wt: 332.38
InChI Key: AHCHMWQJVXTRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-Allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a complex organic compound featuring an imidazole ring substituted with an allyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of 1-allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol. This intermediate can be synthesized through the reaction of allyl bromide with 3-nitrobenzaldehyde, followed by cyclization with thiourea under basic conditions .

The next step involves the acylation of the thiol group with N-methylacetamide under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as solvent choice and catalyst use, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-((1-Allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-((1-Allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can coordinate with metal ions or interact with biological macromolecules. These interactions can modulate enzymatic activity or alter cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol
  • 1-Allyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Uniqueness

2-((1-Allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-3-7-18-13(9-17-15(18)23-10-14(20)16-2)11-5-4-6-12(8-11)19(21)22/h3-6,8-9H,1,7,10H2,2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCHMWQJVXTRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1CC=C)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.